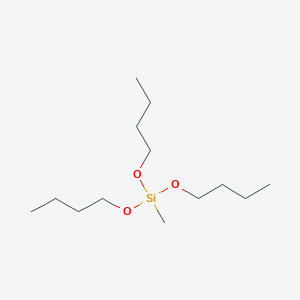
4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, also known as ETMTT, is an organosulfur compound that has been studied for its potential use in a variety of scientific and industrial applications. ETMTT is an aromatic thiol compound, meaning it contains both a sulfur and a hydrogen atom, and is classified as a triazole, meaning it contains three nitrogen atoms in a ring structure. This compound has been studied for its ability to catalyze a variety of reactions, as well as its potential use in drug delivery and drug design. In
Aplicaciones Científicas De Investigación
Antioxidative Activity
Thiazolo[3,2-b]-1,2,4-triazoles, related to 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, have been investigated for their antioxidative properties. For instance, certain thiazolo-triazole compounds demonstrated significant potential in mitigating ethanol-induced oxidative stress in mouse brain and liver tissues, indicating their protective effects against peroxidative injury (Aktay et al., 2005).
Molecular-Level Understanding of Inhibition Efficiency
Compounds containing the 1,2,4-triazole moiety, similar to 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, have been the subject of studies regarding their corrosion inhibition efficiency. Specifically, derivatives like 2-[4-(Methylthio) phenyl] acetohydrazide and 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol showed substantial inhibition of zinc corrosion in acidic media, demonstrating the importance of the thiophenyl group in enhancing molecular inhibition efficiencies (Gece & Bilgiç, 2012).
Anti-microbial Activity
The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, which include 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, have been a focus area. Novel synthetic methods have led to the creation of compounds with promising antimicrobial properties, indicating their potential for developing new antibacterial and antifungal agents (Bayrak et al., 2009).
Electochemical Behavior and Corrosion Inhibition
The electrochemical behavior of thiotriazoles, related to 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, has been studied in aqueous-alcoholic media, revealing insights into their oxidation mechanisms. These studies are essential for understanding the electrochemical properties of such compounds and their potential applications in corrosion inhibition (Fotouhi et al., 2002).
Propiedades
IUPAC Name |
4-ethyl-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-3-14-10(12-13-11(14)15)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIGEOFJARIEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355012 | |
| Record name | 4-Ethyl-5-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
305337-12-6 | |
| Record name | 4-Ethyl-2,4-dihydro-5-(3-methylphenyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305337-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-5-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















